molecular formula C10H8N2O3 B8441273 2-carbamoyl-1H-indole-6-carboxylic acid

2-carbamoyl-1H-indole-6-carboxylic acid

Cat. No. B8441273
M. Wt: 204.18 g/mol
InChI Key: RYQMXMNELNKHIJ-UHFFFAOYSA-N
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Patent
US08802688B2

Procedure details

A solution of cyanogen bromide (5.0 mL, 5 M in acetonitrile, 25 mmol) was added to a mixture of methyl 3,4-diaminobenzoate (3.0 g, 18 mmol) in water (50 mL). The reaction was stirred at room temperature overnight. Aqueous ammonia (20 mL) and ethyl acetate (100 mL) were added to the reaction mixture and the layers were separated. The organics were dried over sodium sulfate, filtered, and concentrated. To the crude residue was added 2 N aqueous hydrochloric acid (18 mL, 36.0 mmol) and the mixture was heated at reflux overnight. The reaction was concentrated to give the title compound (2.90 g, 97%). 1H NMR (400 MHz, DMSO-d6, δ): 8.75 (s, 2 H), 7.84 (s, 1 H), 7.77 (dd, J=1.2 Hz, J=8.4 Hz, 1 H), 7.38 (d, J=8.4 Hz, 1 H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.N[C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=1N)[C:8]([O:10]C)=[O:9].[NH3:16].Cl.[C:18]([O:21]CC)(=O)[CH3:19]>O>[C:18]([C:19]1[NH:1][C:2]2[C:14]([CH:5]=1)=[CH:13][CH:12]=[C:7]([C:8]([OH:10])=[O:9])[CH:6]=2)(=[O:21])[NH2:16]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
N#CBr
Name
Quantity
3 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1N
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
18 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(N)(=O)C=1NC2=CC(=CC=C2C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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